molecular formula C26H29Cl2N5O3·H2O B1194701 博舒替尼单水合物 CAS No. 918639-08-4

博舒替尼单水合物

货号 B1194701
CAS 编号: 918639-08-4
分子量: 548.46
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bosutinib monohydrate is a tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). It targets the Bcr-Abl kinase, inhibiting its activity, which is crucial in the pathophysiology of CML. The focus here is on the chemical and physical properties, synthesis, and molecular structure analysis of Bosutinib monohydrate, excluding its clinical applications and dosages.

Synthesis Analysis

Bosutinib is synthesized starting from 3-methoxy-4-hydroxybenzoic acid through a series of chemical reactions including esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination. The process involves the formation of various intermediates, characterized using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry, with purities determined by HPLC (Yin et al., 2010). Another study details a streamlined approach for isolating bosutinib monohydrate, addressing its promiscuous solvate formation through a deep understanding of its solid-form landscape (Withbroe et al., 2013).

Molecular Structure Analysis

Research on bosutinib's solvated forms reveals multiple distinct structures from various solvents, highlighting its complex solid-form landscape. The analysis of its molecular structure involves characterizing 23 solvated/hydrated and one anhydrous solid form, with a focus on understanding the propensity for solvate formation and the stability of these phases (Tieger et al., 2016).

Chemical Reactions and Properties

Bosutinib undergoes various chemical reactions that are crucial for its synthesis and ultimately its activity as a kinase inhibitor. The practical synthesis of a key intermediate to Bosutinib, 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, highlights the detailed chemical reactions involved (Mao et al., 2015). The development of new synthetic processes for Bosutinib also sheds light on its chemical properties and reactions, emphasizing improvements in yield and purity (Mao et al., 2015).

Physical Properties Analysis

The physical properties of Bosutinib, including its solvate and hydrated forms, are influenced by its crystallization from various solvents. Understanding these properties is essential for developing a robust and streamlined approach to its synthesis and isolation, as these forms have implications for the drug's stability and bioavailability (Withbroe et al., 2013).

Chemical Properties Analysis

The chemical properties of Bosutinib are critical in its role as a kinase inhibitor. Studies on its synthesis and the rationalization of its solvated forms provide insights into its reactivity, stability, and interaction with biological targets. The understanding of these chemical properties is foundational for optimizing its efficacy and safety as a therapeutic agent (Yin et al., 2010; Tieger et al., 2016).

科学研究应用

慢性髓系白血病 (CML) 治疗

博舒替尼单水合物: ,也称为博舒替尼水合物,主要用于治疗费城染色体阳性慢性髓系白血病 (Ph+ CML)的不同阶段。 它对已对先前治疗(包括伊马替尼等一线治疗)产生耐药性或不耐受的患者尤其有效 {svg_1}该药物已被批准用于一岁以上成人和儿童患者 {svg_2}.

CML 中的作用机制

博舒替尼通过抑制 BCR-ABL 酪氨酸激酶起作用,这种异常蛋白会向癌细胞发出增殖信号。这种作用有助于阻止癌细胞的扩散。 它还已知会抑制 Src 家族激酶,这些激酶在 CML 的进展中发挥作用 {svg_3}.

药效学和药代动力学

博舒替尼的药效学涉及它作为 Src 和 ABL 酪氨酸激酶的双重抑制剂的作用。 口服给药后 4-6 小时达到血浆峰浓度,在 200 至 800 毫克的剂量范围内呈剂量比例增加暴露量 {svg_4}该药物广泛分布到组织中,并高度结合血浆蛋白 {svg_5}.

药物相互作用

博舒替尼已知会与多种药物相互作用,并且是 P-糖蛋白和 CYP3A4 的底物和抑制剂。 因此,抑制或诱导这些途径的药物会显着影响博舒替尼的血浆浓度 {svg_6}.

作用机制

安全和危害

Bosutinib is associated with several side effects. The most common adverse effects reported include diarrhea, rash, nausea, abdominal pain, vomiting, fatigue, hepatic dysfunction, respiratory tract infection, pyrexia, and headache . Other important identified risks were hypersensitivity reactions (including anaphylaxis), fluid retention, myelosuppression, respiratory tract infections, bleeding, rash, and pancreatitis or increased lipase .

未来方向

Bosutinib was first approved by the FDA in 2012 for the treatment of adult chronic, accelerated, or blast-phase Ph+ CML with resistance or intolerance to prior therapy. On September 26, 2023, bosutinib was also approved by the FDA for the treatment of pediatric CML that is newly diagnosed or resistant/intolerant to prior therapy . The FDA has granted efficacy-accelerated approval of bosutinib monohydrate for patients with newly diagnosed chronic-phase Philadelphia chromosome (Ph)–positive chronic myeloid leukemia (CML) .

生化分析

Biochemical Properties

Bosutinib monohydrate plays a crucial role in inhibiting the activity of SRC and ABL tyrosine kinases, which are involved in various cellular processes such as proliferation, adhesion, and survival . It interacts with the BCR-ABL fusion protein, a key driver of leukemogenesis in chronic myelogenous leukemia . By binding to the ATP-binding site of these kinases, Bosutinib monohydrate effectively inhibits their activity, leading to reduced phosphorylation of downstream signaling proteins .

Cellular Effects

Bosutinib monohydrate exerts significant effects on various cell types, particularly leukemic cells. It inhibits cell proliferation and induces apoptosis in chronic myelogenous leukemia cells by disrupting the BCR-ABL signaling pathway . Additionally, Bosutinib monohydrate affects cell signaling pathways, gene expression, and cellular metabolism, leading to decreased cell viability and increased cell death .

Molecular Mechanism

The molecular mechanism of Bosutinib monohydrate involves its binding to the ATP-binding site of SRC and ABL tyrosine kinases, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival . Bosutinib monohydrate also induces changes in gene expression, leading to the activation of apoptotic pathways and the suppression of survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bosutinib monohydrate have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that Bosutinib monohydrate can lead to sustained inhibition of cell proliferation and induction of apoptosis in chronic myelogenous leukemia cells .

Dosage Effects in Animal Models

In animal models, the effects of Bosutinib monohydrate vary with different dosages. At therapeutic doses, Bosutinib monohydrate effectively inhibits tumor growth and induces apoptosis in leukemic cells . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Bosutinib monohydrate is primarily metabolized by cytochrome P450 3A4 in the liver . The major circulating metabolites include oxydechlorinated bosutinib and N-desmethylated bosutinib, which are inactive . The compound’s metabolism involves various enzymes and cofactors, and its metabolic pathways can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Bosutinib monohydrate is extensively distributed within cells and tissues . It is highly bound to plasma proteins, which facilitates its transport and distribution . The compound interacts with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Bosutinib monohydrate is primarily within the cytoplasm, where it exerts its inhibitory effects on SRC and ABL tyrosine kinases . The compound’s activity and function are influenced by its localization, and it may undergo post-translational modifications that direct it to specific cellular compartments .

属性

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPOSPOKHGNMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238722
Record name Bosutinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918639-08-4
Record name Bosutinib monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918639-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bosutinib monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosutinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOSUTINIB MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, Form IV (1.0 g) was refluxed for 24 hours with 20 ml of water. The mixture was cooled to 35° C. and filtered. The cake was washed with 10 ml of water and vacuum dried at 45° C. to give 0.95 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
[Compound]
Name
IV
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile methanolate, Form VI (1.0 g) was heated with stirring for 5 hours at 95° C. in 12 mL of water. The mixture was cooled to room temperature and filtered. The cake was washed with 2 mL water and vacuum dried at 45° C. to give 0.9 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。